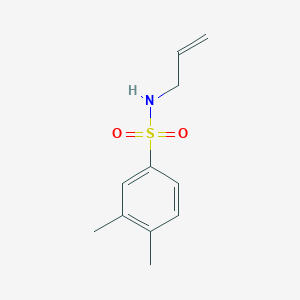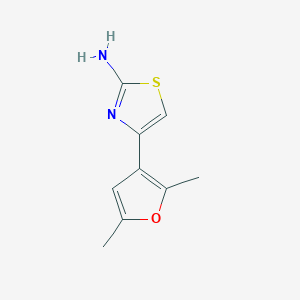
2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C15H17N5O5S . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylglutamic acid .
Synthesis Analysis
The synthesis of such compounds often involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are usually characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” is determined by various analytical techniques. The average mass of the molecule is 379.391 Da, and the monoisotopic mass is 379.095032 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are often studied in the context of their potential applications. For example, triazole-pyrimidine hybrid compounds have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and similar compounds are determined by various analytical techniques. For example, one of the synthesized compounds, ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA5), is a pale yellow solid with a yield of 80% and a melting point of 96–98°C .Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibitors
- A study explored analogues of this compound for their potential to inhibit HIV-1 reverse transcriptase, a key enzyme in the life cycle of HIV. This research aimed to develop more potent inhibitors against HIV-1 (Romero et al., 1994).
Antimicrobial and Anti-inflammatory Agents
- Novel derivatives of the compound were synthesized and found to have significant anti-inflammatory and analgesic properties. These derivatives were evaluated as cyclooxygenase-1/2 inhibitors and showed high inhibitory activity, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Antioxidants for Age-Related Diseases
- Analogues containing free radical scavenger groups were synthesized and evaluated for their potential in treating age-related diseases like cataract, age-related macular degeneration, and Alzheimer's dementia. These compounds showed protective effects against cell viability and glutathione levels reduction induced by oxidative stress (Jin et al., 2010).
Anticancer Activity
- Derivatives of this compound were synthesized and showed promising antiproliferative activity against various human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity
- Some pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety of this compound were prepared and found to have notable antimicrobial activity (Ammar et al., 2004).
Herbicide Development
- Studies have investigated the use of sulfonylurea derivatives, including those with a pyrimidine ring like the compound , for the development of new herbicides. These studies explore the structure-activity relationships to improve herbicidal efficacy (Wang et al., 2005).
Imaging Tumor Glycolysis
- Research on a phosphodiesterase-5 inhibitor, which includes a similar sulfonyl piperazine structure, delved into its pharmacokinetics and the application in imaging tumor glycolysis. This has implications for noninvasive cancer diagnosis and monitoring (Beinat et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
These compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Related compounds have been found to impact the er stress pathway, apoptosis, and the nf-kb inflammatory pathway .
Orientations Futures
The future directions for research on “2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine” and similar compounds are likely to focus on their potential therapeutic applications. For example, the study of triazole-pyrimidine hybrid compounds indicates that these novel scaffolds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Propriétés
IUPAC Name |
2-[4-(4-methoxy-3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5S/c1-25-14-4-3-12(11-13(14)20(21)22)26(23,24)19-9-7-18(8-10-19)15-16-5-2-6-17-15/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIJBYRNIPLRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
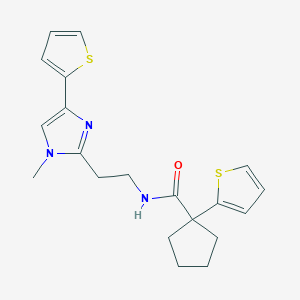
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2983743.png)
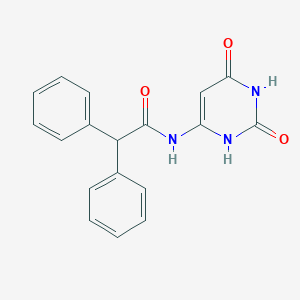

![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)
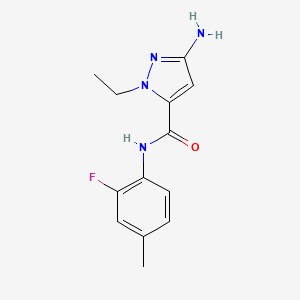
![4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol](/img/structure/B2983755.png)
![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2983756.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2983759.png)
